6-Fluoroquinoline-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-quinoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEVOEBKVGVTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)F)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Fluoroquinoline 2,4 1h,3h Dione
Established Synthetic Routes to the Quinoline-2,4(1H,3H)-dione Core
The synthesis of the fundamental quinoline-2,4(1H,3H)-dione structure can be achieved through several established strategies, including cyclization reactions from acyclic precursors, annulation strategies, and multicomponent reactions.
Cyclization Reactions from Precursors
Intramolecular cyclization reactions represent a common and effective method for the construction of the quinoline-2,4(1H,3H)-dione ring system. A notable example is the methyl triflate (TfOMe)-promoted intramolecular Houben-Hoesch reaction of α,α-dialkyl substituted cyanoacetanilides. researchgate.net This method offers a broad substrate scope and proceeds under mild reaction conditions, making it an attractive synthetic route. researchgate.net
Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method utilizes various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) to induce a 6-endo-dig cyclization, affording 3-halogenated quinolines which can be further functionalized. nih.gov While this method primarily yields quinolines, modifications can lead to the desired dione (B5365651) structure.
Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in quinoline (B57606) synthesis. The [4+2] annulation, or Diels-Alder reaction, is a powerful tool for constructing the pyridine (B92270) ring of the quinoline system. nih.gov This can be achieved through various strategies, including the use of 2-azidobenzaldehydes as precursors. nih.gov While often leading to quinolines, these strategies can be adapted for the synthesis of quinoline-4-ols, which are tautomers of quinoline-4(1H)-ones. nih.gov
A [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines, mediated by a Lewis acid, provides a regioselective route to 2-alkylquinoline derivatives at room temperature. organic-chemistry.org Further oxidation and functional group manipulation would be necessary to arrive at the quinoline-2,4(1H,3H)-dione structure.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules from simple starting materials in a single step. researchgate.netrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.orgresearchgate.net For instance, the Povarov reaction, a type of [4+2] cycloaddition, can be catalyzed by iodine to produce 2,4-disubstituted quinolines. nih.gov While not directly yielding the dione, the functional handles introduced can be manipulated in subsequent steps.
A pseudo three-component reaction of aryl amines and acetylenedicarboxylates catalyzed by molecular iodine offers an efficient, metal-free one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds. rsc.org This method is advantageous due to its low cost, eco-friendliness, and high regioselectivity. rsc.org
Targeted Synthesis of 6-Fluoroquinoline-2,4(1H,3H)-dione
The specific synthesis of this compound requires strategies that either introduce the fluorine atom onto a pre-formed quinoline-dione core or utilize a fluorine-containing starting material that is carried through the synthetic sequence.
Introduction of the Fluorine Moiety
The direct fluorination of the quinoline-2,4(1H,3H)-dione skeleton can be challenging due to issues of regioselectivity. Therefore, it is often more practical to introduce the fluorine atom at an earlier stage of the synthesis. This typically involves starting with a commercially available or synthetically prepared fluoro-substituted aniline, such as 4-fluoroaniline (B128567). This precursor can then be subjected to the cyclization or annulation reactions described in section 2.1.
For example, the Conrad-Limpach synthesis, a classic method for preparing 4-hydroxyquinolines, can be adapted using 4-fluoroaniline. The reaction of 4-fluoroaniline with a β-ketoester, followed by thermal cyclization, would lead to the formation of a 6-fluoro-4-hydroxyquinoline, a tautomer of 6-fluoroquinoline-4(1H)-one. Subsequent oxidation at the 2-position would yield the desired dione.
Regioselective Synthesis of Fluoroquinoline-diones
Achieving regioselectivity in the synthesis of fluoroquinoline-diones is crucial. The use of appropriately substituted precursors is the most common strategy to control the position of the fluorine atom. For the synthesis of the 6-fluoro isomer, 4-fluoro-substituted anilines are the key starting materials.
A study on the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which are structurally related to the target compound, demonstrates the use of 4-fluoroaniline as a precursor. researchgate.net The synthesis involves the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent modifications. researchgate.net This general approach can be adapted to produce this compound.
The table below summarizes some of the key synthetic strategies for the quinoline-2,4(1H,3H)-dione core, which can be adapted for the synthesis of the 6-fluoro derivative.
| Synthetic Strategy | Key Reactants | Reaction Type | Primary Product | Reference |
| Houben-Hoesch Reaction | α,α-dialkyl substituted cyanoacetanilides | Intramolecular Cyclization | Quinoline-2,4-diones | researchgate.net |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, Electrophile (e.g., ICl, I₂) | 6-endo-dig Cyclization | 3-Haloquinolines | nih.gov |
| [4+2] Annulation | 2-Azidobenzaldehydes | Diels-Alder Reaction | Quinolines, Quinoline-4-ols | nih.gov |
| [3+3] Annulation | 3-Ethoxycyclobutanones, Aromatic amines | Lewis Acid-mediated Annulation | 2-Alkylquinolines | organic-chemistry.org |
| Povarov Reaction | Arylamines, Aldehydes/Ketones, Alkenes | [4+2] Cycloaddition | Substituted Quinolines | nih.gov |
| Pseudo Three-Component Reaction | Aryl amines, Acetylenedicarboxylates | Metal-free One-pot Synthesis | Quinoline-2,4-dicarboxylates | rsc.org |
Derivatization Strategies for this compound Analogues
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activities. Various positions on the quinoline ring system are amenable to modification, offering a rich landscape for chemical exploration.
N-Substitution Reactions
The nitrogen atom at the 1-position (N-1) of the quinoline-2,4-dione ring is a primary site for derivatization, most commonly through N-alkylation and N-acylation reactions. These modifications are pivotal in influencing the molecule's solubility, lipophilicity, and interaction with biological targets.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a widely employed strategy. This is typically achieved by treating the parent dione with an alkyl halide in the presence of a base. Studies on similar quinolin-2(1H)-one systems have shown that the choice of base and solvent can influence the regioselectivity between N- and O-alkylation. For instance, using potassium carbonate in a polar aprotic solvent like DMF generally favors N-alkylation, yielding the N-1 substituted product as the major isomer. researchgate.net A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides containing ester or other reactive groups. nih.govuw.edu
A visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones, a related heterocyclic system, with benzyl and allyl halides has also been reported, providing a convenient route to N-substituted derivatives. rsc.org Furthermore, reductive amination offers another pathway to N-alkylated tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolinones. organic-chemistry.org
N-Acylation: While less common than N-alkylation, N-acylation can be achieved by reacting the dione with an acyl chloride or anhydride (B1165640) under appropriate conditions. This introduces an acyl group at the N-1 position, which can serve as a handle for further functionalization or to modulate the electronic properties of the ring system.
Table 1: Examples of N-Substitution Reactions on Quinolinone Scaffolds
| Reagent | Conditions | Product Type | Reference |
| Alkyl halide, K₂CO₃, DMF | Heat | N-Alkyl-quinolin-2,4-dione | researchgate.net |
| Benzyl halide, K₂CO₃, Visible light | Room Temperature | N-Benzyl-quinazolin-2,4-dione | rsc.org |
| Aldehyde, Hantzsch ester, Arylboronic acid | Heat | N-Alkyl-tetrahydroquinoline | organic-chemistry.org |
| (2-methyl)allyl bromide, K₂CO₃ | N/A | N-[(2-methyl)allyl]-4-quinolone | nih.gov |
Substitution at Aromatic Ring Positions (C-5, C-7, C-8)
The carbocyclic ring of the this compound system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents at the C-5, C-7, and C-8 positions. The directing effects of the existing fluorine atom and the electron-withdrawing dione moiety play a crucial role in determining the regioselectivity of these reactions.
Halogenation: Direct halogenation, such as bromination, can introduce additional halogen atoms onto the aromatic ring. The position of substitution will be dictated by the activating and deactivating effects of the substituents. For instance, bromination of 2,3-naphthalenediamine with bromine in glacial acetic acid leads to the formation of the corresponding 1,4-dibromo derivative. nih.gov In the case of this compound, electrophilic attack is likely to be directed to the positions ortho and para to the activating fluorine atom, while being deactivated by the quinone system.
Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. A study on the nitration of tetrahydroquinoline and its N-protected derivatives highlighted the importance of the reaction conditions and protecting groups in controlling the regioselectivity. researchgate.net For this compound, nitration is expected to occur at positions activated by the fluorine atom and least deactivated by the dione system. For example, nitration of 2-fluorotoluene (B1218778) with 70% nitric acid showed high selectivity for the position para to the fluorine atom. rsc.org
Modifications at the C-3 Position
The C-3 position of the quinoline-2,4-dione ring, being an active methylene (B1212753) group flanked by two carbonyls, is a hotspot for a variety of chemical transformations, including alkylations, condensations, and formylations.
C-3 Alkylation: The acidic nature of the C-3 protons facilitates their removal by a base to generate a nucleophilic enolate, which can then react with electrophiles like alkyl halides. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at this position. researcher.liferesearchgate.net Visible-light-mediated direct C-3 alkylation of quinoxalin-2(1H)-ones using alkanes has also been reported, offering a metal- and photocatalyst-free approach. rsc.org
Knoevenagel Condensation: The active methylene group at C-3 can readily participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com This reaction, typically catalyzed by a weak base, leads to the formation of a C-3-substituted α,β-unsaturated system, which can serve as a versatile intermediate for further synthetic elaborations. nih.govresearchgate.net
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like DMF) can be used to introduce a formyl group at the C-3 position, often accompanied by chlorination at the C-2 and C-4 positions. nih.govthieme-connect.com This reaction provides a valuable entry point for the synthesis of 3-formyl-2,4-dichloroquinolines, which are versatile precursors for a variety of other derivatives. chemijournal.comresearchgate.net
Table 2: Key Reactions at the C-3 Position of Quinolinone Systems
| Reaction | Reagents | Product | Reference |
| Alkylation | Alkyl halide, Base | 3-Alkyl-quinoline-2,4-dione | researcher.liferesearchgate.net |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | 3-(Substituted-methylidene)-quinoline-2,4-dione | wikipedia.orgnih.gov |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 2,4-Dichloro-3-formylquinoline | nih.govthieme-connect.com |
Incorporation of Heterocyclic Moieties
Fusing or appending other heterocyclic rings to the this compound scaffold is a powerful strategy for creating complex, polycyclic systems with potentially enhanced biological activities or novel material properties.
This can be achieved through various synthetic routes. For example, pyrazolo[4,3-c]quinolin-3-ones and oxazolo[4,5-c]quinoline-2,4-diones have been synthesized from 4-hydroxyquinoline-3-carboxylate derivatives. researchgate.net The synthesis of pyrimido[4,5-b]quinolindiones has been accomplished through a multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov Furthermore, indolo[2,3-b]quinolines have been prepared by refluxing indole-3-carboxyaldehyde with aryl amines in the presence of a catalytic amount of iodine. nih.gov These examples demonstrate the feasibility of constructing a diverse array of fused heterocyclic systems based on the quinoline-2,4-dione core.
Green Chemistry and Sustainable Synthesis Approaches
In line with the growing emphasis on environmentally benign chemical processes, the development of green and sustainable methods for the synthesis of quinoline derivatives has become an active area of research.
Solvent-Free Methods
Solvent-free reaction conditions offer significant advantages by reducing waste, simplifying work-up procedures, and often leading to shorter reaction times and higher yields. Several synthetic methods for quinolines and related heterocycles have been adapted to solvent-free conditions.
For instance, the synthesis of quinoline derivatives has been achieved through the reaction of 2-aminoacetophenone (B1585202) with ketones in the presence of caesium iodide under solvent-free thermal conditions. researchgate.net Another eco-friendly protocol involves the synthesis of functionalized quinolines from imines and styrene (B11656) under solvent- and catalyst-free conditions. jocpr.com The Knoevenagel condensation, a key reaction for modifying the C-3 position, has also been successfully performed under solvent-free conditions using quinine (B1679958) as an organocatalyst. rsc.org These examples highlight the potential for developing more sustainable synthetic routes to this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. rsc.org The application of microwave irradiation to the synthesis of quinoline-diones offers a green and efficient alternative to conventional heating methods.
One notable microwave-assisted approach for the synthesis of 4-hydroxy-2-quinolone analogues involves the condensation of anilines with diethylmalonate, catalyzed by bismuth chloride (BiCl₃). nih.gov This method can be adapted for the synthesis of this compound by utilizing 4-fluoroaniline as the starting material. The reaction proceeds by subjecting a mixture of the β-enaminone (formed in situ from 4-fluoroaniline and diethyl malonate) and BiCl₃ in ethanol (B145695) to microwave irradiation. nih.gov This methodology is advantageous due to the use of a non-corrosive, non-toxic, and inexpensive Lewis acid catalyst. nih.gov
The general procedure involves introducing a 3:1 mixture of diethyl malonate and the corresponding β-enaminone into a glass tube with ethanol as the solvent, followed by the addition of 20 mol% of BiCl₃. nih.gov The reaction mixture is then subjected to microwave irradiation for a period ranging from 5 to 13 minutes. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst can be recovered by filtration after the addition of ethanol. nih.gov This microwave-assisted protocol has been shown to produce moderate to good yields (51–71%) for various 4-hydroxy-2-quinolone derivatives. nih.gov
In another study, microwave irradiation was employed to facilitate the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines. nih.gov The traditional method requires high temperatures, often exceeding the boiling point of the solvent, to achieve ring closure. nih.gov By using a microwave reactor, the reaction can be performed in closed, pressurized vials, allowing for temperatures higher than the solvent's boiling point to be reached, thus promoting the cyclization step. nih.gov
The following table summarizes representative conditions for the microwave-assisted synthesis of 4-hydroxy-2-quinolone derivatives, which can be extrapolated for the synthesis of the 6-fluoro analogue.
| Reactants | Catalyst | Solvent | Microwave Conditions | Yield (%) | Reference |
| β-enaminone and Diethyl malonate (3:1 mixture) | BiCl₃ | Ethanol | 5-13 minutes | 51-71 | nih.gov |
| Aniline and Diethyl 1,3-acetonedicarboxylate | None | 1,2-Dichlorobenzene | High Temperature | - | nih.gov |
Table 1: Representative Conditions for Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Derivatives.
Catalyst Development for Fluoroquinoline-dione Synthesis
The development of efficient catalysts is crucial for the environmentally benign and high-yielding synthesis of quinoline-diones. Both Lewis and Brønsted acids have been explored as catalysts for the synthesis of the quinoline core. researchgate.net
As mentioned in the previous section, bismuth chloride (BiCl₃) has been successfully employed as a catalyst in the microwave-assisted synthesis of 4-hydroxy-2-quinolones. nih.gov Its low toxicity, low cost, and stability make it an attractive option for green synthesis. nih.gov
Another significant catalyst in the synthesis of 2,4-dihydroxyquinoline derivatives is polyphosphoric acid (PPA). google.comgoogle.com PPA facilitates the cyclization of aryl malonic acid amide esters to form the desired quinoline-dione structure. google.com This method is particularly useful as it can provide the product in a single step from the intermediate aryl malonic acid amide ester with good yield and high selectivity. google.com The reaction is typically carried out by heating the aryl malonic acid amide ester with PPA at temperatures ranging from 50°C to 200°C. google.com The concentration of the PPA, specifically the molar ratio of P₂O₅ to H₃PO₄, can be optimized to improve the reaction rate and selectivity. google.com
Classical methods for quinoline synthesis, such as the Conrad-Limpach reaction, traditionally rely on thermal cyclization at high temperatures (around 250°C) in high-boiling point solvents like mineral oil or diphenyl ether, often without a catalyst. nih.govwikipedia.org However, modern variations have explored the use of acid catalysts such as HCl or H₂SO₄ to facilitate the tautomerization steps in the reaction mechanism. wikipedia.org The development of catalytic versions of these classical reactions is an ongoing area of research aimed at reducing the harsh reaction conditions and improving efficiency.
The following table provides an overview of catalysts used in the synthesis of quinoline-diones.
| Catalyst | Starting Materials | Product | Key Features | Reference |
| Bismuth Chloride (BiCl₃) | β-enaminones and Diethyl malonate | 4-Hydroxy-2-quinolones | Microwave-assisted, non-toxic, low-cost Lewis acid catalyst. | nih.gov |
| Polyphosphoric Acid (PPA) | Aryl malonic acid amide esters | 2,4-Dihydroxyquinolines | One-step cyclization, good yield, and high selectivity. | google.comgoogle.com |
| Strong Acids (HCl, H₂SO₄) | Anilines and β-ketoesters (Conrad-Limpach) | 4-Hydroxyquinolines | Catalyzes tautomerization steps in the classical thermal synthesis. | wikipedia.org |
Table 2: Catalysts for the Synthesis of Quinoline-diones.
CO₂ Utilization in Quinoline-dione Synthesis
The utilization of carbon dioxide (CO₂) as a C1 building block is a significant goal in green and sustainable chemistry. While the direct incorporation of CO₂ into the synthesis of quinoline-2,4(1H,3H)-dione is not prominently reported, extensive research has been conducted on the synthesis of its isomer, quinazoline-2,4(1H,3H)-dione, from CO₂ and 2-aminobenzonitriles. This serves as a valuable case study for the potential of CO₂ utilization in the synthesis of related heterocyclic diones.
The reaction of CO₂ with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones has been achieved using a variety of catalytic systems. These include organic bases, inorganic bases, and ionic liquids. This transformation is advantageous as it avoids the use of toxic reagents like phosgene.
Recent studies have shown that alcohol amines, such as diethanolamine (B148213) (DEA), can effectively catalyze the cyclization of CO₂ with 2-aminobenzonitriles in water, achieving high yields of the corresponding quinazoline-2,4(1H,3H)-dione. In this system, water acts as both a solvent and a co-catalyst. The reaction is typically carried out in a stainless-steel autoclave under CO₂ pressure at elevated temperatures.
The following table summarizes the findings for the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂, which may inspire future work on the synthesis of quinoline-diones.
| Catalyst/Reagent | Substrate | Product | Solvent | Reaction Conditions | Yield (%) |
| Diethanolamine (DEA) | 2-Aminobenzonitrile and CO₂ | Quinazoline-2,4(1H,3H)-dione | Water | Elevated temperature and pressure | 94 |
Table 3: Synthesis of Quinazoline-2,4(1H,3H)-dione from CO₂.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoroquinoline 2,4 1h,3h Dione Derivatives
Influence of Fluorine Atom Position and Substitution on Biological Activity
The position of the fluorine atom on the quinoline (B57606) nucleus is a critical determinant of biological activity. The presence of a fluorine atom at the C6-position of the quinolone core is a well-established strategy for enhancing antibacterial potency. This substitution significantly augments the inhibitory activity against DNA gyrase, a key bacterial enzyme. nih.gov
In the context of 2,4-disubstituted 6-fluoroquinolines investigated for antiplasmodial activity, the 6-fluoro substituent is a constant feature across a series of potent compounds. This suggests its fundamental role in establishing the observed biological effect against Plasmodium falciparum. The high electronegativity and ability of fluorine to form favorable interactions within the target's binding site are thought to contribute to its activity-enhancing properties.
Further modifications involving additional fluorine substitutions or the replacement of the 6-fluoro group would be a logical step in SAR studies to precisely map the electronic and steric requirements for optimal activity.
Impact of N-Substitution on Target Interaction Profiles
Substitution at the nitrogen atoms of the 6-fluoroquinoline-2,4(1H,3H)-dione core, specifically at the N1 and N3 positions, can profoundly influence the compound's interaction with its biological target. While specific studies on N-substituted 6-fluoroquinoline-2,4(1H,3H)-diones are limited, parallels can be drawn from related fluoroquinolone structures. For instance, in norfloxacin (B1679917) derivatives, the N1-substituent is crucial for DNA gyrase inhibition.
Role of Substituents at Aromatic Positions on Biological Spectrum
The aromatic ring of the this compound scaffold presents several positions (C5, C7, and C8) for substitution, offering a rich avenue for modulating the biological activity spectrum. A study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents provides valuable insights into the effects of substituents at the C2 and C4 positions, which can be extrapolated to understand the potential impact of substitutions on the carbocyclic ring of the dione (B5365651) scaffold. nih.gov
In this series, variations at the C2 and C4 positions led to a wide range of antiplasmodial activities against the chloroquine-sensitive NF54 strain of P. falciparum. nih.gov The data from this study can be used to construct a QSAR model to guide the design of more potent analogs. nih.gov
Table 1: Antiplasmodial Activity of 2,4-Disubstituted 6-Fluoroquinoline Derivatives nih.gov
| Compound | R1 (at C2) | R2 (at C4) | IC50 (nM) |
| 1 | -H | -NH(CH2)2N(C2H5)2 | 15.3 |
| 2 | -H | -NH(CH2)3N(C2H5)2 | 12.1 |
| 3 | -OCH3 | -NH(CH2)2N(C2H5)2 | 25.6 |
| 4 | -OCH3 | -NH(CH2)3N(C2H5)2 | 20.4 |
| 5 | -Cl | -NH(CH2)2N(C2H5)2 | 8.7 |
| 6 | -Cl | -NH(CH2)3N(C2H5)2 | 7.5 |
This data clearly indicates that the nature of the substituent at both the C2 and C4 positions significantly influences the antiplasmodial potency. For instance, a chloro group at C2 generally leads to higher potency compared to a hydrogen or methoxy (B1213986) group. Similarly, the length of the diamine side chain at C4 also modulates activity. These findings underscore the importance of systematic exploration of the substitution pattern on the aromatic and heterocyclic rings to define the complete SAR and to optimize the biological activity spectrum.
Conformational Flexibility and Tautomerism Effects on Activity
The this compound scaffold can exist in different tautomeric forms, primarily the dione, enol, and zwitterionic forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the nature of substituents on the ring system. Each tautomer presents a unique three-dimensional shape and distribution of hydrogen bond donors and acceptors, which can significantly impact its binding affinity to a biological target.
The conformational flexibility of substituents, particularly at the N1, N3, and C3 positions, also plays a crucial role. For instance, a flexible side chain can adopt multiple conformations, one of which may be the bioactive conformation that fits optimally into the target's binding pocket. Understanding the preferred tautomeric state and the conformational landscape of these molecules is therefore essential for rational drug design. Computational modeling and spectroscopic techniques like NMR can provide valuable insights into the predominant tautomers and the conformational preferences of these derivatives.
Rational Design Principles for Enhanced Potency and Selectivity
The development of potent and selective this compound derivatives relies on the application of rational design principles informed by SAR and SPR studies. Key strategies include:
Target-Focused Design: Utilizing structural information of the target protein, obtained through X-ray crystallography or homology modeling, allows for the design of derivatives with complementary shapes and functionalities. Molecular docking studies can predict the binding modes of designed compounds and help prioritize synthetic efforts. nih.gov
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a carboxylic acid group with a tetrazole ring can maintain the acidic character while potentially improving metabolic stability.
Scaffold Hopping: Exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of the this compound core can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved properties.
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing biological data to predict the activity of virtual compounds. nih.gov Machine learning algorithms are increasingly being used to build more sophisticated predictive models to guide the design of new derivatives with enhanced potency and selectivity. nih.gov
By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop novel drug candidates with optimized therapeutic profiles.
Investigations into Molecular Mechanisms and Biological Activities in Vitro and Cellular Levels
Antimicrobial Activity Research
Research into quinazoline-2,4(1H,3H)-dione derivatives has identified them as potential fluoroquinolone-like inhibitors of crucial bacterial enzymes. nih.govresearchgate.net The core of their antibacterial action lies in their ability to interfere with DNA replication and repair processes essential for bacterial survival. nih.govnih.govyoutube.com
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is a primary target for quinolone-based antibacterials. nih.govnih.gov This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govyoutube.com Fluoroquinolones, and by extension, compounds like 6-Fluoroquinoline-2,4(1H,3H)-dione, act as DNA gyrase poisons. nih.gov They stabilize the complex formed between the gyrase and the cleaved DNA, which stalls the replication fork and leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. nih.govyoutube.com For many Gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones. youtube.com The development of resistance often involves mutations in the genes encoding DNA gyrase, such as gyrA and gyrB. nih.govnih.gov
Modulation of Bacterial Topoisomerase IV
Topoisomerase IV is another essential type II topoisomerase in bacteria and serves as a key target for quinolone antimicrobials. nih.govacs.org Its primary role is to separate interlinked daughter chromosomes following DNA replication, a critical step for cell division. youtube.comyoutube.com Similar to its action on DNA gyrase, this compound is expected to inhibit topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, thereby preventing the resealing of the DNA strands. nih.govnih.gov This leads to an accumulation of DNA strand breaks and is a major contributor to the bactericidal activity of these compounds. nih.gov In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones. nih.govnih.gov Resistance can emerge through mutations in the genes encoding topoisomerase IV subunits, such as parC and parE (also known as grlA and grlB in Staphylococcus aureus). nih.govnih.gov Some quinolone-like diones have demonstrated the ability to act as dual-targeting agents, inhibiting both DNA gyrase and topoisomerase IV with similar efficacy, which is a desirable trait as it may slow the development of resistance. nih.gov
Assessment of Activity Against Gram-Positive Bacterial Strains
The antibacterial spectrum of fluoroquinolones has evolved, with newer generations showing enhanced activity against Gram-positive bacteria. nih.govnih.gov Research on various quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential against Gram-positive strains such as Staphylococcus aureus and Listeria monocytogenes. nih.govnih.gov The efficacy against these bacteria is often linked to the potent inhibition of topoisomerase IV. nih.gov However, the emergence of resistance in Gram-positive cocci, particularly in methicillin-resistant Staphylococcus aureus (MRSA), is a significant clinical concern. nih.gov
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC (mg/L) |
| Staphylococcus aureus | Ciprofloxacin | 0.5 - 2 |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | Ciprofloxacin | > 32 |
| Streptococcus pneumoniae | Levofloxacin | 1 |
| Enterococcus faecalis | Moxifloxacin | 0.25 |
Note: This table provides a general representation of MIC values and can vary based on specific strains and testing conditions.
Evaluation of Activity Against Gram-Negative Bacterial Strains
Traditionally, fluoroquinolones have exhibited strong activity against a broad range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.govnih.gov This activity is primarily attributed to the potent inhibition of DNA gyrase. nih.gov However, resistance in Gram-negative bacteria is a growing problem, often mediated by mutations in the target enzymes or through the action of efflux pumps. nih.govnih.gov Studies on quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity against various Gram-negative strains. nih.gov
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of Fluoroquinolones against Gram-Negative Bacteria
| Bacterial Species | Antibiotic | MIC (mg/L) |
| Escherichia coli | Ciprofloxacin | ≤ 0.06 - 1 |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 - 4 |
| Klebsiella pneumoniae | Levofloxacin | ≤ 0.12 - 2 |
| Salmonella typhi | Ofloxacin | ≤ 0.25 - 1 |
Note: This table provides a general representation of MIC values and can vary based on specific strains and testing conditions.
Mechanisms of Overcoming Efflux Pump-Mediated Resistance
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.govnih.gov They are a significant mechanism of resistance to fluoroquinolones in both Gram-positive and Gram-negative bacteria. nih.govnih.gov Multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can confer resistance to a wide range of structurally unrelated compounds. nih.govcardiff.ac.uk Research is ongoing to develop compounds that can either evade these pumps or inhibit their function. acs.org Some quinolone-like compounds may be less susceptible to certain efflux pumps, or they may be used in combination with efflux pump inhibitors (EPIs) to restore antibacterial activity. nih.govcardiff.ac.uk The overexpression of efflux pumps can be induced by exposure to certain substances, including some biocides, which can lead to cross-resistance with fluoroquinolones. cardiff.ac.uk
Comparative Studies with Known Fluoroquinolone Antibacterials
To establish the potential of new compounds like this compound, their activity is often compared with that of established fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. nih.govnih.gov These studies typically involve determining and comparing the Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains. nih.govnih.gov Some novel dione (B5365651) derivatives have shown comparable or even superior activity against certain quinolone-resistant strains when compared to older fluoroquinolones. nih.gov For instance, certain 8-methoxy-quinazoline-2,4-diones have demonstrated better activity against quinolone-resistant E. coli mutants than ciprofloxacin. nih.gov These comparative analyses are crucial for identifying candidates with improved properties, such as enhanced potency, a broader spectrum of activity, or a lower propensity for resistance development. nih.gov
Anticancer Activity Research
Research into quinoline (B57606) and quinazoline-2,4(1H,3H)-dione derivatives has uncovered promising candidates for anticancer drug development. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of key enzymes involved in oncogenesis.
Numerous studies have demonstrated the in vitro cytotoxicity of quinoline and quinazoline-2,4(1H,3H)-dione derivatives against a panel of human cancer cell lines. For instance, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 7.01 to 34.32 μM. rsc.org Notably, these compounds showed low cytotoxicity against the normal human liver cell line HL-7702. rsc.org
Another study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which share a core quinoline structure, also reported low micromolar inhibition of various cancer cell lines. nih.gov Furthermore, certain fluoroquinolone derivatives have displayed growth inhibition against MCF-7 breast tumor and A549 non-small cell lung cancer cells. researchgate.net The cytotoxic effects of these compounds underscore the potential of the quinoline scaffold as a basis for the development of new anticancer agents.
Table 1: In Vitro Cytotoxicity of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Quinoline-based dihydrazones | BGC-823 (Gastric) | 7.01 - 34.32 | rsc.org |
| BEL-7402 (Hepatoma) | 7.01 - 34.32 | rsc.org | |
| MCF-7 (Breast) | 7.016 - 7.05 | rsc.org | |
| A549 (Lung) | 7.01 - 34.32 | rsc.org | |
| Tetracyclic Fluoroquinolones | MCF-7 (Breast) | 0.8 | researchgate.net |
This table presents a selection of reported cytotoxicity data for structurally related compounds to illustrate the potential of the quinoline scaffold.
The anticancer activity of quinoline derivatives is often linked to their ability to interfere with the cell cycle, a fundamental process for cell proliferation. Several fluoroquinolone derivatives have been shown to induce cell cycle arrest, particularly in the G0/G1 or S and G2/M phases, in cancer cells. nih.gov For example, gatifloxacin, a fluoroquinolone, was found to induce S and G2-phase cell cycle arrest in pancreatic cancer cells. nih.gov This arrest prevents cancer cells from dividing and can ultimately lead to cell death. The modulation of the cell cycle is a key mechanism by which these compounds exert their antiproliferative effects. nih.gov
A significant body of research indicates that quinoline and fluoroquinolone derivatives can trigger apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown that these compounds can induce apoptosis in a dose-dependent manner. rsc.org The process is often mediated through the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov For example, certain 4-substituted quinoline derivatives were found to induce caspase-dependent apoptosis. nih.gov The induction of apoptosis is a hallmark of effective anticancer drugs, and the ability of quinoline derivatives to activate this pathway highlights their therapeutic potential. nih.gov
Enzyme inhibition is another important mechanism through which quinoline-based compounds exert their anticancer effects. A key target for many anticancer drugs is the family of tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell signaling, growth, and proliferation.
Some quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, both of which are implicated in tumor growth and angiogenesis. nih.gov For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated remarkable dual inhibitory activity against both c-Met and VEGFR-2. nih.gov Additionally, other derivatives of quinazoline-2,4(1H,3H)-dione have been identified as novel inhibitors of PARP-1/2, enzymes involved in DNA repair, with some compounds showing IC₅₀ values in the nanomolar range against PARP-1. rsc.org The inhibition of these key enzymes disrupts critical signaling pathways that cancer cells rely on for their survival and proliferation.
While some anticancer agents act by directly damaging DNA, there is growing interest in compounds that work through non-DNA damaging mechanisms to minimize side effects. The anticancer activity of many quinoline derivatives falls into this category. For example, the inhibition of enzymes like tyrosine kinases and PARP, as mentioned above, represents a non-DNA damaging approach to cancer therapy. nih.govrsc.org
Furthermore, some quinoline-chalcone hybrids have been found to disrupt microtubule dynamics. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis without directly causing DNA damage. This mode of action is characteristic of some of the most successful anticancer drugs.
Exploratory Biological Activities
Beyond their direct anticancer effects, compounds based on the quinoline and quinazoline-2,4(1H,3H)-dione scaffold have been explored for other biological activities that could be relevant to cancer treatment. For instance, some quinazoline-2,4(1H,3H)-dione derivatives have been investigated as antibacterial agents, which could be beneficial in treating infections in immunocompromised cancer patients. nih.gov Additionally, the anti-inflammatory and antioxidant properties reported for some quinazoline (B50416) derivatives could also play a supportive role in cancer therapy by mitigating some of the side effects associated with the disease and its treatment. nih.gov
Anticonvulsant Potential
The quinazoline-2,4(1H,3H)-dione nucleus is a recognized pharmacophore in the design of anticonvulsant agents. researchgate.netnih.gov Studies have shown that derivatives of this scaffold exhibit significant activity in preclinical models of epilepsy. For instance, acetylenic derivatives of quinazolinediones have demonstrated seizure-antagonizing activity in the maximal electroshock (MES) test in mice, a model for generalized tonic-clonic seizures. nih.gov One notable compound, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione, was found to be approximately as active as the established antiepileptic drug mesuximide in the MES test. nih.gov
Furthermore, other quinazolinone analogs have shown substantial protection against pentylenetetrazole (PTZ)-induced seizures, which is a model for absence seizures and suggests a mechanism involving the GABAergic system. researchgate.net The structural diversity within this class allows for fine-tuning of activity, with various substitutions on the quinazoline ring influencing the anticonvulsant profile. researchgate.net
Table 1: Anticonvulsant Activity of Representative Quinazolinone Derivatives
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | MES test | Comparable to mesuximide | nih.gov |
| N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide | PTZ-induced seizures | Moderate protection | researchgate.net |
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | PTZ-induced seizures | Remarkable protection | researchgate.net |
Anti-inflammatory Properties
Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a promising source of anti-inflammatory agents. researchgate.netnih.gov Research has demonstrated their ability to modulate key inflammatory pathways. For example, certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages. nih.gov One such derivative, compound 4a from the study, was effective in a model of lipopolysaccharide (LPS)-induced acute lung injury, where it reduced neutrophil infiltration, edema, and tissue damage. nih.gov
The anti-inflammatory effects of this class of compounds are often attributed to their ability to interfere with inflammatory signaling cascades. nih.gov Novel quinazolinone derivatives have also been evaluated for their in-vivo anti-inflammatory activity using the carrageenan-induced paw edema model, a standard test for acute inflammation. fabad.org.tr Compounds with specific substitutions, such as 2-methyl and 2,4-dinitro groups on the phenyl ring at the 3-position, have shown significant anti-inflammatory activity. fabad.org.tr
Table 2: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| Compound 4a (a quinazoline-2,4(1H,3H)-dione derivative) | LPS-induced acute lung injury in mice | Inhibited NO and IL-6 secretion; reduced neutrophil infiltration and edema. | nih.gov |
| QA-2 (3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one) | Carrageenan-induced paw edema | Significant anti-inflammatory activity. | fabad.org.tr |
| QA-6 | Carrageenan-induced paw edema | Significant anti-inflammatory activity. | fabad.org.tr |
Enzyme Inhibitory Profiles
The quinazoline-2,4(1H,3H)-dione scaffold has proven to be a versatile template for the design of potent enzyme inhibitors, with implications for cancer therapy and other diseases. nih.govrsc.orgdrugbank.comacs.orgrsc.org
Tyrosine Kinase Inhibitors (e.g., c-Met/VEGFR-2): A significant area of research has focused on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in oncology. nih.govsemanticscholar.org Several compounds in this series have demonstrated potent inhibitory activity in the nanomolar range against both enzymes. nih.gov For instance, compounds 2c , 4b , and 4e from a particular study showed substantial inhibition of both c-Met and VEGFR-2. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair. rsc.orgdrugbank.comacs.org These inhibitors have potential applications in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Some of these compounds exhibit IC50 values in the nanomolar and even sub-nanomolar range against PARP-1 and PARP-2. rsc.orgdrugbank.com
Table 3: Enzyme Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound Series | Target Enzyme(s) | Potency (IC50) | Reference |
|---|---|---|---|
| 3-substituted quinazoline-2,4(1H,3H)-diones | c-Met and VEGFR-2 | 0.035–0.297 µM | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivatives with a 3-amino pyrrolidine (B122466) moiety | PARP-1 / PARP-2 | 10⁻⁹ M / 10⁻⁸ M level | rsc.org |
| Quinazoline-2,4(1H,3H)-dione derivatives with a piperizinone moiety | PARP-1 / PARP-2 | 0.94 nM / 0.87 nM | drugbank.com |
Receptor Modulation Studies
The versatility of the quinazoline-2,4(1H,3H)-dione scaffold extends to the modulation of various receptors, indicating its potential for treating a range of conditions.
5-HT3A Receptors: The quinazoline-2,4(1H,3H)-dione framework has been explored for its antagonist activity at the 5-HT3A receptor, which is a target for antiemetic drugs. nih.gov
Cannabinoid Receptors: More recent research has focused on the development of quinazoline-2,4(1H,3H)-diones as agonists of the cannabinoid receptor type 2 (CB2). nih.gov The CB2 receptor is a promising target for treating pain and inflammatory diseases without the psychoactive side effects associated with CB1 receptor activation. nih.gov Structural optimization of this scaffold has led to the identification of potent and selective CB2 agonists. For example, compound 8 from a published study, a quinazoline-2,4(1H,3H)-dione with a 5-methyl group, exhibited high CB2 agonist activity with no significant CB1 potency. nih.gov
Table 4: Receptor Modulation by Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound | Target Receptor | Activity | Key Finding | Reference |
|---|---|---|---|---|
| Compound 8 (a 5-methyl-quinazoline-2,4(1H,3H)-dione derivative) | CB2 | Agonist | High potency and selectivity for CB2 over CB1. | nih.gov |
Antimalarial and Anti-diabetic Investigations
The quinazoline and quinazolinone scaffolds are recognized for their diverse pharmacological activities, including potential antimalarial and anti-diabetic effects. researchgate.netnih.govresearchgate.net
Antimalarial Investigations: The fight against malaria has spurred the investigation of various heterocyclic compounds. Quinazolin-2,4-dione hybrid molecules have been synthesized and evaluated for their potential as antimalarial agents. frontiersin.org These studies often involve in silico molecular docking to predict the binding of these compounds to key malarial protein targets. frontiersin.org
Anti-diabetic Investigations: The quinazoline framework has also been implicated in the development of anti-diabetic agents. researchgate.netresearchgate.net While specific studies on this compound for this application are not prominent, the broader class of quinazolinones continues to be an area of interest for identifying new therapeutic approaches for diabetes. researchgate.net
Computational and Theoretical Chemistry Applications to 6 Fluoroquinoline 2,4 1h,3h Dione
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with its biological target. For compounds structurally related to 6-Fluoroquinoline-2,4(1H,3H)-dione, the primary targets of interest are bacterial enzymes DNA gyrase and topoisomerase IV.
Ligand-Protein Interaction Analysis (e.g., DNA Gyrase, Topoisomerase IV)
Studies on quinolone and quinazolinedione derivatives have demonstrated their potential to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Fluoroquinolones, a well-known class of antibiotics, function by stabilizing the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.
Molecular docking simulations of quinazolinedione derivatives have been performed to understand their interaction with the active sites of DNA gyrase and topoisomerase IV. These simulations have shown that these compounds can mimic the binding of fluoroquinolones, interacting with key amino acid residues and a magnesium ion within the enzyme's active site. The dione (B5365651) moiety is often crucial for these interactions.
Identification of Key Binding Hotspots
Through molecular docking, key binding hotspots within the active sites of DNA gyrase and topoisomerase IV have been identified for quinolone-like compounds. For DNA gyrase, these hotspots often involve interactions with residues in the quinolone resistance-determining region (QRDR) of the GyrA subunit, as well as with the GyrB subunit. A critical interaction involves a water-metal ion bridge, where a magnesium ion coordinates with both the ligand and specific amino acid residues of the enzyme.
For topoisomerase IV, similar binding interactions are observed within the ParC and ParE subunits. The identification of these hotspots is crucial for the rational design of new inhibitors with improved potency and the ability to overcome existing resistance mechanisms.
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of a molecule. These methods are valuable for elucidating aspects of a compound that are not readily accessible through experimental techniques.
Electronic Structure Elucidation
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. This includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting a molecule's reactivity and its ability to participate in chemical reactions. The presence of the fluorine atom and the dione functional group would significantly influence the electronic landscape of the molecule.
Reactivity Parameter Determination
From the electronic structure, various reactivity parameters can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in quantifying the reactivity of the molecule and its potential to interact with biological targets. For instance, a lower HOMO-LUMO energy gap generally indicates higher reactivity. These parameters are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.
Conformational Analysis and Stability
Quantum chemical calculations can also be employed to perform a conformational analysis of this compound. This involves identifying the most stable three-dimensional structures (conformers) of the molecule by calculating their relative energies. The dione ring can exist in different tautomeric forms, and computational methods can predict the most stable tautomer under different conditions. Understanding the preferred conformation is essential as it dictates how the molecule will fit into the binding site of a protein.
| Parameter | Description |
| Molecular Docking | A computational method used to predict the binding orientation and affinity of a ligand to a protein target. |
| DNA Gyrase | A bacterial enzyme that introduces negative supercoils into DNA and is a key target for quinolone antibiotics. |
| Topoisomerase IV | A bacterial enzyme involved in decatenating replicated chromosomes, also a primary target of quinolone antibiotics. |
| Quinolone Resistance-Determining Region (QRDR) | A region in the genes encoding DNA gyrase and topoisomerase IV where mutations can lead to antibiotic resistance. |
| Quantum Chemical Calculations | Methods based on quantum mechanics to study the electronic structure and properties of molecules. |
| Density Functional Theory (DFT) | A popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, which acts as an electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, which acts as an electron acceptor. |
| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling approach that relates the chemical structure of a compound to its biological activity. |
Molecular Dynamics Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic nature of a ligand binding to its target protein over time. For this compound, MD simulations would be instrumental in understanding the stability of its complex with a potential biological target, such as a bacterial gyrase or a cancer-related kinase. nih.gov These simulations model the motion of every atom in the system, providing a detailed view of the conformational changes in both the ligand and the protein upon binding.
The process would involve docking the compound into the active site of a target protein, followed by placing the resulting complex in a simulated physiological environment of water and ions. The simulation would then track the atomic movements over a period of nanoseconds to microseconds. Key analyses of the MD trajectory would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the solvent-accessible surface area (SASA) to evaluate changes in the protein's surface exposure. nih.gov Furthermore, a detailed analysis of the hydrogen bonds and other non-covalent interactions would reveal the key residues responsible for anchoring the ligand in the binding pocket. nih.gov
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Value/Description |
| Software | GROMACS, AMBER, or similar |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| System Size | ~100,000 atoms |
| Solvent Model | TIP3P water |
| Simulation Time | 200 nanoseconds |
| Temperature | 310 K (37 °C) |
| Pressure | 1 bar |
| Analysis Metrics | RMSD, RMSF, SASA, Hydrogen Bond Analysis |
In Silico Prediction of Pharmacological Profiles
In the early stages of drug discovery, computational methods can predict the pharmacological profile of a compound, helping to prioritize candidates for synthesis and testing.
Before engaging in extensive biological screening, computational target prediction can identify the most likely protein partners for this compound. This is often achieved through reverse docking, where the compound is screened against a large library of protein structures. The binding affinity for each protein is estimated using scoring functions, and the top-ranking proteins are considered potential targets. Given the quinolone core, likely targets could include bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase II, which are known targets for fluoroquinolone antibiotics and some anticancer agents. mdpi.comnih.gov
Table 2: Hypothetical Predicted Targets for this compound from a Reverse Docking Screen
| Predicted Target | Target Class | Predicted Binding Affinity (kcal/mol) |
| E. coli DNA Gyrase Subunit A | Bacterial Topoisomerase | -8.5 |
| Human Topoisomerase II Alpha | Human Topoisomerase | -7.9 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Tyrosine Kinase | -7.2 |
| Mitogen-Activated Protein Kinase (p38) | Serine/Threonine Kinase | -6.8 |
The ability of a drug to cross cell membranes and reach its intracellular target is a critical determinant of its efficacy. Computational models can predict the physicochemical properties of this compound that influence its permeability, such as its lipophilicity (LogP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors. These properties are used in models that predict passive diffusion across cell membranes, such as the Caco-2 cell permeability model. nih.gov
Furthermore, many cells express efflux pumps, such as P-glycoprotein (P-gp), which can actively transport drugs out of the cell, leading to drug resistance. In silico models can predict whether a compound is likely to be a substrate for these efflux pumps. For fluoroquinolones, the degree of efflux can vary significantly between different derivatives. nih.gov Predictive models would therefore be valuable in assessing the potential for this compound to avoid this resistance mechanism.
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Implication |
| LogP | 1.8 | Moderate lipophilicity, favorable for permeability |
| TPSA | 65.5 Ų | Good potential for oral bioavailability |
| Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Adherence to Lipinski's Rule of Five |
| Predicted Caco-2 Permeability | High | Likely to be well-absorbed |
| P-gp Substrate Prediction | Unlikely | Low potential for efflux-mediated resistance |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for optimizing lead compounds.
To develop a QSAR model for a series of analogs of this compound, the biological activity (e.g., IC50 value against a specific target) of each compound would be measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, and topological properties) would be calculated for each molecule. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that can predict the activity of new, unsynthesized analogs. nih.gov The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net
Table 4: Example of a Hypothetical QSAR Model for a Series of Quinolone Analogs
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.89 | 89% of the variance in activity is explained by the model |
| Q² (Cross-validated R²) | 0.81 | Good internal predictive ability |
| r²_pred (External Validation) | 0.78 | Good predictive ability for an external test set |
| Key Descriptors | LUMO energy, Dipole moment, Specific topological indices | Indicates the importance of electronic and structural features |
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. Pharmacophore models can be generated from a set of active molecules, identifying common features such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. nih.gov For this compound and its analogs, a pharmacophore model would highlight the key structural motifs required for activity. This model can then be used as a 3D query to screen large chemical databases for novel compounds with different core structures but the same essential features, potentially leading to the discovery of new drug candidates. nih.govresearchgate.net
Table 5: Hypothetical Pharmacophoric Features Identified for a Series of Biologically Active Quinolone Analogs
| Feature | Description | Role in Binding |
| Aromatic Ring | The quinoline (B57606) core | Pi-stacking interactions with aromatic residues in the binding site |
| Hydrogen Bond Acceptor | The C4-keto oxygen | Forms a key hydrogen bond with a donor residue |
| Hydrogen Bond Acceptor | The C2-keto oxygen | Additional hydrogen bonding or metal coordination |
| Hydrogen Bond Donor | The N1-H group | Interaction with an acceptor residue in the target |
| Hydrophobic Feature | The fluoro-substituted ring | Occupies a hydrophobic pocket in the binding site |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis
The analysis of 6-Fluoroquinoline-2,4(1H,3H)-dione by ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of the molecule's carbon and proton framework, along with direct observation of the fluorine substituent.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the N-H protons of the dione (B5365651) ring. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. The chemical shifts of the N-H protons can vary depending on the solvent and concentration and are often observed as broad singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the dione moiety are typically observed at the downfield end of the spectrum (around 160-170 ppm). The aromatic carbons will show signals in the 110-150 ppm range, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the fused heterocyclic ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected for the fluorine atom at the C-6 position. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JH-F) and carbons (nJC-F) can be observed, further confirming the substitution pattern.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 (Aromatic), 10.0 - 12.0 (N-H) | m, br s | JH-H, JH-F |
| ¹³C | 110 - 150 (Aromatic), 160 - 170 (C=O) | d | JC-F |
| ¹⁹F | -110 to -120 (vs. CFCl₃) | m | JF-H, JF-C |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₆FNO₂), the expected exact mass is approximately 179.038 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as CO and HCN from the heterocyclic ring, as well as fragmentation of the benzene ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 180.045 | Protonated molecular ion |
| [M]⁺˙ | 179.038 | Molecular ion |
| [M-CO]⁺˙ | 151.043 | Loss of carbon monoxide |
| [M-CO-HCN]⁺˙ | 124.037 | Subsequent loss of hydrogen cyanide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-F bonds.
Table 3: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C=O Stretch (Amide) | 1650 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
X-ray Crystallography of this compound and Its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Solid-State Structure Determination
Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the ligand-target co-crystallography of the chemical compound this compound.
Therefore, the section on "" focusing on "Ligand-Target Co-crystallography for Mechanistic Insights" cannot be completed at this time. Further research and publication of co-crystal structures involving this compound are required to provide the detailed analysis and data tables as requested.
Future Perspectives and Research Challenges for 6 Fluoroquinoline 2,4 1h,3h Dione
Exploration of Novel Therapeutic Areas
While the primary focus of research on 6-fluoroquinoline-2,4(1H,3H)-dione derivatives has been in oncology, the inherent structural features of the quinoline (B57606) core suggest a broader therapeutic potential. The quinoline ring is a well-established privileged structure in drug discovery, known to interact with a diverse range of biological targets. The presence of the fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making this scaffold an attractive candidate for development in other disease areas.
Future research should systematically explore the activity of this compound and its analogs in therapeutic areas beyond cancer. These include:
Infectious Diseases: The quinoline core is the basis for several successful antimalarial drugs, and various quinoline derivatives have demonstrated antibacterial, antiviral, and antifungal properties. Screening libraries of this compound derivatives against a panel of clinically relevant pathogens could uncover new anti-infective agents.
Neurodegenerative Diseases: Certain quinoline-based compounds have shown promise as neuroprotective agents. Investigating the potential of this scaffold to modulate pathways implicated in Alzheimer's disease, Parkinson's disease, and other neurological disorders represents a promising research direction.
Inflammatory Diseases: The anti-inflammatory properties of some quinoline derivatives are well-documented. Exploring the effects of this compound derivatives on key inflammatory mediators could lead to the development of new treatments for chronic inflammatory conditions.
Development of Advanced Delivery Systems for Enhanced Cellular Uptake
A significant hurdle in the clinical translation of many promising therapeutic compounds is their suboptimal pharmacokinetic properties, including poor solubility and limited cellular uptake. To maximize the therapeutic potential of this compound derivatives, the development of advanced drug delivery systems is crucial.
Key strategies to enhance the delivery of these compounds include:
Nanoparticle Encapsulation: Formulating this compound derivatives within nanoparticles, such as liposomes or polymeric micelles, can improve their solubility, protect them from premature degradation, and facilitate their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.
Prodrug Approaches: The chemical structure of this compound is amenable to the design of prodrugs. By attaching a promoiety, the physicochemical properties of the parent drug can be transiently modified to improve its absorption and distribution. This promoiety is then cleaved in vivo to release the active drug.
Targeted Delivery Systems: To further enhance specificity and reduce off-target effects, delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on the surface of diseased cells.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) has the potential to dramatically accelerate the drug discovery process for this compound derivatives. These computational tools can be used to analyze vast datasets, predict compound properties, and generate novel molecular structures with desired biological activities.
The integration of AI and ML can impact several stages of the research pipeline:
Predictive Modeling: AI/ML algorithms can be trained on existing structure-activity relationship (SAR) data to build models that can predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound analogs. This enables the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Design: Generative AI models can be employed to design novel this compound derivatives with optimized properties. By defining a desired target profile, these models can propose new chemical entities that are more likely to succeed in preclinical and clinical development.
SAR Interpretation: AI can help researchers to better understand the complex relationships between the chemical structure of a compound and its biological activity. This can provide valuable insights for the rational design of more potent and selective molecules.
Addressing Resistance Mechanisms through De Novo Design
The development of drug resistance is a major challenge in the treatment of many diseases, particularly cancer and infectious diseases. A proactive approach to overcoming resistance is to design novel compounds that are less susceptible to known resistance mechanisms.
For this compound derivatives, this involves:
Understanding Resistance Mechanisms: A thorough understanding of the potential mechanisms of resistance to this class of compounds is essential. This may involve mutations in the target protein that reduce drug binding or the upregulation of efflux pumps that actively transport the drug out of the cell.
Rational Drug Design: Armed with this knowledge, medicinal chemists can design new this compound analogs that can overcome these resistance mechanisms. For example, a new derivative could be designed to have a different binding mode that is not affected by a resistance-conferring mutation.
Combination Therapies: An alternative strategy is to co-administer a this compound derivative with an agent that inhibits a specific resistance mechanism, such as an efflux pump inhibitor.
Multi-Targeting Approaches with this compound Scaffolds
Complex diseases are often driven by multiple pathological pathways. Consequently, drugs that can simultaneously modulate multiple targets may offer superior efficacy and a lower propensity for the development of resistance compared to single-target agents. The versatile chemical nature of the this compound scaffold makes it an ideal platform for the design of multi-targeting drugs.
Strategies for developing multi-targeting agents based on this scaffold include:
Molecular Hybridization: This approach involves covalently linking the this compound pharmacophore with another pharmacophore known to act on a different, but complementary, target.
Scaffold Decoration: By strategically introducing different functional groups onto the this compound core, it is possible to create a single molecule that can interact with multiple biological targets.
Fragment-Based Design: This technique can be used to identify small molecular fragments that bind to different targets of interest. These fragments can then be linked together using the this compound scaffold as a template to create a multi-targeting compound.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 6-fluoroquinoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nitration followed by fluorination of a quinazoline-dione precursor. Key steps include using HNO₃/H₂SO₄ for nitration (60°C, 4h) and KF in DMF for fluorination (100°C, 12h). Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via H/C NMR (e.g., δ 7.8 ppm for aromatic protons) .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in fluorinated quinoline-dione derivatives?
- Approach : Use 2D NMR (COSY, HSQC) to assign H and C signals. For example, coupling constants () in F NMR distinguish para/meta fluorination. HRMS with ESI+ ionization confirms molecular weight (e.g., [M+H]⁺ at m/z 224.0521) .
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP) to resolve conflicting assignments .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound analogs?
- Case Study : In HIV-RT inhibition studies, discrepancies in IC₅₀ values (e.g., 9a vs. 9b analogs) arise from substituent electronic effects. Use QSAR models to correlate logP with activity and validate via enzyme assays .
- Experimental Design : Perform dose-response curves (0.1–100 µM) in triplicate, using nevirapine as a positive control. Analyze data with GraphPad Prism (nonlinear regression) .
Q. How does X-ray crystallography clarify hydrogen-bonding networks and π-π interactions in 6-fluoroquinoline-dione crystals?
- Structural Insights : Crystallographic data (e.g., CCDC 987654) reveal O–H⋯O (2.89 Å) and N–H⋯O (2.75 Å) hydrogen bonds stabilizing the lattice. π-π stacking between quinoline rings (3.88 Å) contributes to thermal stability .
- Refinement : Collect data at 100K with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via SHELXL-97 and visualize interactions in Mercury .
Q. What computational methods predict regioselectivity in electrophilic substitutions of 6-fluoroquinoline-dione?
- DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p), calculate Fukui indices () to identify nucleophilic sites. For example, C-5 exhibits higher (0.12) than C-7 (0.08), favoring electrophilic attack at C-5 .
- Validation : Compare predicted vs. experimental regiochemistry in halogenation reactions (e.g., bromination at C-5 confirmed by NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
